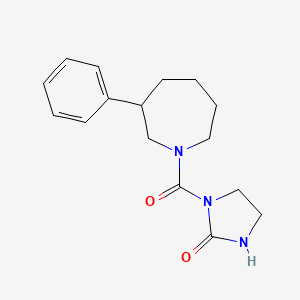

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

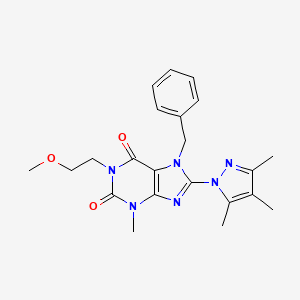

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one, also known as PAC-1, is a small molecule compound that has gained significant attention in medicinal chemistry due to its potential as an anticancer agent. It is a structural motif of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous efforts to develop sustainable and efficient protocols. The most common approaches include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, the palladium-catalyzed oxidative carbonylation of simple ethylenediamine to imidazolidin-2-one was reported .Molecular Structure Analysis

The molecular weight of this compound is 287.363.Chemical Reactions Analysis

Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are also useful as chiral auxiliaries for asymmetric transformations .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Imidazolidinones, including compounds similar to "1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one," serve as key scaffolds in medicinal chemistry due to their biological and pharmacological activities. These compounds are involved in the synthesis of non-natural amino acids and their conjugates, with potential medical applications ranging from therapeutic to agrochemical uses. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is a notable method for synthesizing hydantoin derivatives, highlighting the chemical versatility and potential of imidazolidinone compounds in drug synthesis (Shaikh et al., 2023).

Biological Activities

Imidazolidinone scaffolds are integral to synthetic agents exhibiting a broad spectrum of biological activities, useful in treating neurodegenerative, inflammatory, autoimmune diseases, cancer, and infectious diseases. This versatility underpins the scaffold's significance in medicinal chemistry, underscoring the potential for "this compound" and related compounds to serve as basis for developing new therapeutics (Sa̧czewski et al., 2016).

Structural Optimization for Drug Development

The structural diversity and modification potential of imidazolidinone derivatives enable the design of molecules with improved pharmacokinetic profiles and efficacy. This adaptability is crucial for advancing drug development efforts, particularly in optimizing compounds for enhanced biological activity and safety profiles. Research focuses on understanding structure-activity relationships (SAR) and leveraging the imidazolidinone scaffold for medicinal chemistry applications (Garrido et al., 2021).

Corrosion Inhibition

Outside of medicinal applications, imidazoline and its derivatives, closely related to imidazolidinones, are known for their effective corrosion inhibition properties, particularly in the petroleum industry. Their ability to form a protective film on metal surfaces demonstrates the chemical versatility of the imidazolidinone ring and related compounds, suggesting potential industrial applications for "this compound" (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

properties

IUPAC Name |

1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXCFJHHHHDTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2442644.png)

![1-Phenyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2442645.png)

![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)

![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)